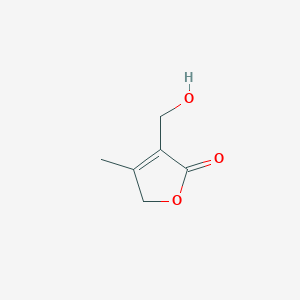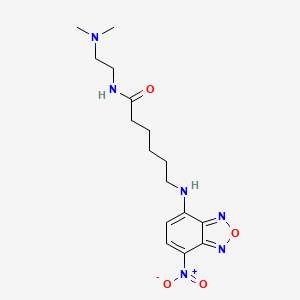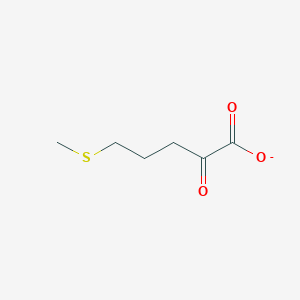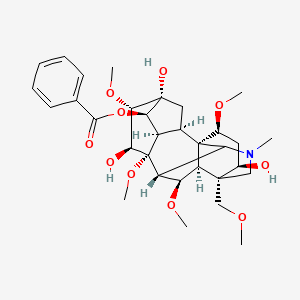
(S)-beta-alanopine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-beta-alanopine is a beta-alanopine. It is an enantiomer of a (R)-beta-alanopine.
Wissenschaftliche Forschungsanwendungen
Role in Plant Tolerance to Environmental Stress
(S)-beta-alanopine, also known as beta-alanine, is significant in plant biology, particularly in the Plumbaginaceae family. It acts as an osmoprotective compound, aiding plants in tolerating salinity and hypoxia. Its synthesis involves N-methylation of beta-alanine via N-methyl beta-Ala and N,N-dimethyl beta-Ala, catalyzed by S-adenosyl-L-methionine-dependent N-methyltransferases. This pathway is a target for metabolic engineering to enhance plant stress tolerance (Rathinasabapathi, Fouad, & Sigua, 2001).
Involvement in Beta-Alanine Biosynthesis in Yeast
In yeast, such as Saccharomyces cerevisiae, beta-alanine is essential for the biosynthesis of pantothenic acid and coenzyme A. It is synthesized via polyamine metabolism, mediated by specific genes and an FAD-dependent amine oxidase. This pathway is distinct from bacterial synthesis and involves the conversion of 3-aminopropanal to beta-alanine, highlighting the specialized roles of certain aldehyde dehydrogenase genes in beta-alanine biosynthesis (White, Skatrud, Xue, & Toyn, 2003).
Biotechnological Production and Industrial Applications
Beta-alanine has garnered interest due to its usage as a precursor for various industrial chemicals in medicine, feed, and food applications. Biological production of beta-alanine is increasingly favored over chemical methods due to environmental concerns and fossil fuel depletion. Various natural microorganisms synthesize beta-alanine, and recent advances in biological synthesis methods have been explored, presenting new challenges and opportunities for optimizing these biological pathways (Wang, Mao, Wang, Ma, & Chen, 2021).
Unique Functions in Plants
Beyond its role in humans, beta-alanine in plants is involved in diverse functions such as acting as a stress response molecule, participating in lignin biosynthesis, ethylene production, and being converted to various compounds like β-alanine betaine and homoglutathione. These functions are unique to plants and vary among species, emphasizing the importance of beta-alanine in plant metabolism and stress response mechanisms (Parthasarathy, Savka, & Hudson, 2019).
Metabolic Engineering in Microorganisms for Production
Metabolic engineering strategies have been implemented in Escherichia coli to enhance β-alanine production. This involves modifying genes related to its biosynthesis pathway, such as overexpressing certain enzymes, disrupting uptake systems, and optimizing precursor supply. These efforts have led to the development of efficient microbial cell factories for industrial β-alanine production, demonstrating the potential of genetic and metabolic engineering in biotechnological applications (Zou et al., 2020).
Eigenschaften
Produktname |
(S)-beta-alanopine |
|---|---|
Molekularformel |
C6H11NO4 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
(2S)-2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-/m0/s1 |
InChI-Schlüssel |
OAWHMSFCLIYBHE-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NCCC(=O)O |
Kanonische SMILES |
CC(C(=O)O)NCCC(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2'-O-sulfo-2-O-tetracosanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha,alpha-trehalose](/img/structure/B1262590.png)






![1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)


![(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B1262608.png)
![alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->3)-[alpha-D-Man-(1->2)-alpha-D-Man-(1->6)]-alpha-D-Man-(1->6)]-beta-D-Man-(1->4)-beta-D-GlcNAc-(1->4)-alpha-D-GlcNAc(PP-Dol)](/img/structure/B1262609.png)
